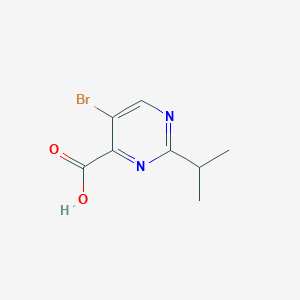

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Description

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a brominated pyrimidine derivative characterized by a pyrimidine ring substituted with:

- A bromo group at position 5,

- An isopropyl group at position 2,

- A carboxylic acid at position 4.

Properties

IUPAC Name |

5-bromo-2-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKAYXAEJJRSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267301-54-1 | |

| Record name | 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Procedure

- Reactants: 2-bromomalonaldehyde and an amidine compound (e.g., acetamidine hydrochloride for 2-methyl substitution).

- Solvent: Glacial acetic acid, serving both as a protic solvent and acid catalyst.

- Additives: 3A molecular sieves are added to act as desiccants and catalysts.

- Temperature: Initial mixing at 0 °C, followed by heating to 80 °C during addition of amidine solution, then raised to 100 °C for reaction completion.

- Reaction Time: Typically 5 hours for completion, monitored by HPLC.

Work-Up and Purification

- After reaction completion, the mixture is cooled and water is added.

- The product precipitates and is filtered.

- The crude product is washed with ethanol, then triturated with dichloromethane and aqueous sodium hydroxide to remove impurities.

- Organic layer is separated, washed with saturated brine, dried, concentrated, and vacuum dried to yield the product.

Example Yield and Characterization

| Compound | Yield (%) | Characterization |

|---|---|---|

| 2-Methyl-5-bromopyrimidine | 43 | ^1H NMR (400 MHz, CDCl3): δ 8.68 (s, 2H), 2.69 (s, 3H); MS (M+H)^+ = 173.21 |

This method is adaptable for other amidines, such as benzamidine hydrochloride, to yield 5-bromo-2-phenylpyrimidine with a 33% yield under similar conditions but longer reaction time (8 hours).

Preparation of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic Acid

While direct literature on the exact compound 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is limited, related compounds such as 5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid have been documented in chemical databases (e.g., PubChem CID 43829371). The synthesis of such amino-substituted pyrimidine carboxylic acids generally involves:

- Starting from 5-bromopyrimidine-4-carboxylic acid derivatives.

- Introduction of the isopropylamino group at the 2-position via nucleophilic substitution or amination reactions using isopropylamine or its derivatives.

- Controlled reaction conditions to maintain the carboxylic acid functionality.

Alternative Synthetic Routes and Related Literature

Condensation of Formamidine Acetate with Mucobromic Acid

- Reported in academic literature, the condensation of formamidine acetate with mucobromic acid under alkaline conditions yields 5-bromo-pyrimidine-4-carboxylate derivatives.

- This method provides a route to halogenated pyrimidine carboxylic acids but may require further functional group modifications to introduce the isopropyl substituent.

Summary Table of Preparation Methods

Research Findings and Notes

- The one-step reaction using 2-bromomalonaldehyde and amidines is particularly notable for its operational simplicity, safety, and cost-effectiveness, making it suitable for industrial scale-up.

- Use of glacial acetic acid as both solvent and acid catalyst is critical to the reaction efficiency.

- Molecular sieves serve dual roles as drying agents and catalysts.

- Yields vary depending on the amidine used; for example, acetamidine yields 43%, while benzamidine yields 33%.

- The reaction is monitored by HPLC to ensure completion.

- Purification involves filtration, washing, and extraction steps to ensure product purity.

- The direct preparation of 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid may require further functional group transformations starting from 5-bromo-2-substituted pyrimidines.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.

Oxidizing Agents: Such as thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride.

Major Products Formed

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Alcohols and Acyl Chlorides: Formed through reduction and oxidation of the carboxylic acid group.

Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: The compound can participate in redox reactions depending on the reagents used.

Table 1: Common Reactions Involving 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine substitution with nucleophiles | Amines, thiols, alkoxides |

| Oxidation | Conversion to carboxylic acids or ketones | KMnO4, H2O2 |

| Reduction | Formation of amines or alcohols | NaBH4, LiAlH4 |

Biology

The compound has been studied for its potential biological activities. Research indicates that it may interact with specific biomolecules, influencing various biological pathways. Its unique structure allows for binding with enzymes or receptors, making it a candidate for further pharmacological studies.

Medicine

Ongoing research is exploring the therapeutic applications of 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid. Preliminary studies suggest potential uses in:

- Anticancer Agents: Its ability to inhibit certain cancer cell lines.

- Antimicrobial Activity: Demonstrated efficacy against specific bacterial strains.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. Further research is needed to elucidate the underlying mechanisms.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in:

- Organic Synthesis: As an intermediate in producing agrochemicals and pharmaceuticals.

- Material Science: In creating novel polymers or coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to molecular targets . The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₈H₉BrN₂O₂

- Molecular Weight : 245.08 g/mol

- CAS Number : 1267301-54-1

- Purity : ≥95% (as per commercial sources) .

This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive carboxylic acid and halogenated pyrimidine core for further functionalization.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid with analogous pyrimidine derivatives differing in substituents at position 2:

Functional Group Impact on Properties

Methylthio: Thioether group offers moderate electron donation and facilitates radical reactions . Sulfonyl (Propane-1-sulfonyl): Strong electron-withdrawing effect stabilizes negative charge, altering reactivity in coupling reactions .

Methylamino: Smaller substituent allows for easier functionalization but may increase susceptibility to oxidation .

Solubility and Stability :

Biological Activity

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a notable compound within the pyrimidine family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid features a bromine atom at the 5-position, an isopropyl group at the 2-position, and a carboxylic acid functional group at the 4-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 272.10 g/mol. This specific arrangement allows for unique interactions with biological targets, enhancing its pharmacological potential.

Target Interactions

The compound interacts with various biological targets including enzymes and receptors involved in critical biochemical pathways. Pyrimidine derivatives are known to exhibit nucleophilic displacement reactions, which are essential for their biological activity. The presence of the bromine atom and the isopropyl group contributes significantly to its binding affinity and overall activity.

Biochemical Pathways

Research indicates that compounds like 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid can affect multiple biochemical pathways, potentially leading to therapeutic effects in various diseases.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent.

Anticancer Activity

A study demonstrated that derivatives of pyrimidine compounds exhibit significant growth inhibition in cancer cell lines. For instance, in MCF-7 (breast cancer) and MDA-MB-231 cells, certain analogs showed IC50 values ranging from 0.87 to 12.91 μM, outperforming standard treatments like 5-Fluorouracil (5-FU) which had IC50 values of 17.02 μM . This suggests a promising avenue for further development in cancer therapeutics.

Case Studies and Research Findings

- Synthesis and Efficacy : A study on the synthesis of bromopyrimidine derivatives highlighted their potential as potent inhibitors in various biological contexts. The synthesis involved radical chemistry techniques that yielded high purity compounds suitable for biological testing .

- Pharmacokinetic Properties : Research indicates favorable pharmacokinetic profiles for certain pyrimidine derivatives, including moderate oral bioavailability and low toxicity levels in animal models . For example, one study reported a clearance rate of 82.7 mL/h/kg after intravenous administration without acute toxicity up to concentrations of 2000 mg/kg .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyrimidine ring can significantly influence biological activity. This emphasizes the need for further exploration of structural modifications to enhance efficacy against specific targets .

Applications in Drug Development

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid serves as a valuable intermediate in drug synthesis targeting various biological pathways. Its applications extend beyond pharmaceuticals to include agrochemicals and material science, showcasing its versatility in scientific research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid, and what key intermediates should be monitored?

- Methodological Answer : The synthesis typically involves functionalization of the pyrimidine ring. A common approach is bromination of a pre-formed pyrimidine derivative, followed by introducing the propan-2-yl group via nucleophilic substitution or coupling reactions. Key intermediates include halogenated pyrimidine precursors (e.g., 5-bromo-2-chloropyrimidine-4-carboxylic acid) and alkylamine derivatives. Monitoring intermediates via HPLC (≥95% purity thresholds, as in catalog data) ensures reaction progression . Patent methods describe using pyrazole or pyridine derivatives as starting materials, with bromination and carboxylation steps .

Q. What analytical techniques are recommended for characterizing 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at position 5, propan-2-yl at position 2) using H and C NMR.

- HPLC : Assess purity (>95% as per catalog standards) using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .

- Storage : Keep in a cool, dry place away from oxidizing agents.

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the propan-2-yl group to the pyrimidine ring?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the propan-2-ylamine.

- Catalysis : Employ Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for C-N bond formation, with temperatures between 80–120°C .

- Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to minimize over-alkylation or ring decomposition.

Q. What are the mechanistic insights into bromination at the pyrimidine ring’s 5th position?

- Methodological Answer : Bromination likely proceeds via electrophilic aromatic substitution (EAS). The electron-withdrawing carboxylic acid group at position 4 directs bromine to position 5. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity. Competing pathways (e.g., di-bromination) are mitigated by controlling stoichiometry (1:1 Br₂/pyrimidine) and low temperatures (0–5°C) .

Q. How does structural modification at position 2 (e.g., replacing propan-2-yl with methylthio) affect biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) and test in enzymatic assays.

- SAR Analysis : The propan-2-yl group’s steric bulk may enhance binding to hydrophobic pockets in target proteins, whereas methylthio could improve solubility. Use molecular docking to correlate substituent size/logP with activity .

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 5-Bromo-4-pyrimidinecarboxylic acid) .

- Isotopic Labeling : Use N-labeled pyrimidines to clarify ambiguous peaks in crowded spectra.

- Crystallography : Obtain single-crystal X-ray data to confirm regiochemistry .

Q. What strategies mitigate competing reactions (e.g., decarboxylation) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions below 80°C to prevent decarboxylation of the 4-carboxylic acid group.

- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during bromination/alkylation, followed by hydrolysis .

Q. What role does this compound play in medicinal chemistry as a building block?

- Methodological Answer : It serves as a precursor for kinase inhibitors or antiviral agents. The bromine atom enables further functionalization (e.g., Suzuki coupling), while the carboxylic acid allows conjugation to pharmacophores. Case studies include its use in synthesizing pseudouridine analogs for mRNA therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.